molecular formula C8H4BrNO B580451 2-Bromo-5-formylbenzonitrile CAS No. 1228829-43-3

2-Bromo-5-formylbenzonitrile

Cat. No. B580451
CAS RN: 1228829-43-3
M. Wt: 210.03
InChI Key: ISDAIUVVUFKSKP-UHFFFAOYSA-N
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Description

2-Bromo-5-formylbenzonitrile is a chemical compound with the molecular formula C8H4BrNO . It has a molecular weight of 210.03 g/mol . The IUPAC name for this compound is 2-bromo-5-formylbenzonitrile .


Synthesis Analysis

While specific synthesis methods for 2-Bromo-5-formylbenzonitrile were not found in the search results, benzonitrile derivatives can be synthesized through various methods. For instance, a thermally activated delayed fluorescence (TADF) dye was synthesized from a similar compound, 2-bromo-5-fluorobenzonitrile, with phenoxazines, carbazoles or acridan in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-formylbenzonitrile is 1S/C8H4BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H . The canonical SMILES structure is C1=CC(=C(C=C1C=O)C#N)Br .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 40.9 Ų and a complexity of 196 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .

Mechanism of Action

2-Bromo-5-formylbenzonitrile acts as opioid receptors antagonists useful in the treatment of opioid receptor-mediated diseases .

Future Directions

While specific future directions for 2-Bromo-5-formylbenzonitrile were not found in the search results, its role as an opioid receptor antagonist suggests potential applications in the treatment of opioid receptor-mediated diseases .

properties

IUPAC Name

2-bromo-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDAIUVVUFKSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733844
Record name 2-Bromo-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-formylbenzonitrile

CAS RN

1228829-43-3
Record name 2-Bromo-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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